1-Amino-3-methylcyclobutane-1-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
1-amino-3-methylcyclobutane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-4-2-6(7,3-4)5(8)9;/h4H,2-3,7H2,1H3,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIQVKYOPRSIJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-3-methylcyclobutane-1-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methylcyclobutanone with ammonia, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-methylcyclobutane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Biological Applications
-
Neurotransmitter Mimicry :
- The compound's structural resemblance to glutamic acid allows it to interact with glutamate receptors, making it a candidate for studying neurotransmission and potential treatments for neurological disorders. Research has shown that derivatives of this compound can enhance glutamate uptake in rat glioma cells, suggesting implications for neuroprotective strategies .
- Inhibition of Tumor Growth :
- Peptidomimetics and Organic Synthesis :
Case Study 1: Neuroactivity Investigation
A study explored the neuroactivity of this compound by assessing its effects on glutamate uptake in C6 glioma cells. The results indicated a significant increase in uptake compared to controls, supporting its potential role as a neuroprotective agent.
Case Study 2: Synthesis of Peptidomimetics
Research focused on synthesizing a library of dipeptides incorporating this amino acid with various proteinogenic amino acids. The resulting compounds exhibited promising biological activities, indicating their potential use in drug development targeting specific receptors.
Mechanism of Action
The mechanism of action of 1-amino-3-methylcyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following cyclobutane carboxylic acid derivatives share structural motifs with the target compound, enabling comparative analysis of their chemical properties, synthesis, and applications:
Structural and Chemical Properties
Key Research Findings and Limitations
- Advantages of Cyclobutane Scaffolds :
- Limitations: Limited commercial availability of niche derivatives (e.g., discontinued status of hydroxymethyl variant ). Variable pharmacokinetics based on substituents; benzyloxy derivatives may require optimization for CNS penetration .
Biological Activity
1-Amino-3-methylcyclobutane-1-carboxylic acid hydrochloride (also referred to as 1-AMC) is a compound that has gained attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
1-AMC is characterized by its unique cyclobutane structure, which contributes to its biological activity. The presence of an amino group and a carboxylic acid group allows it to engage in various biochemical interactions. This compound can act as a building block in organic synthesis and has been investigated for its role in enzyme mechanisms and potential therapeutic properties.
The mechanism by which 1-AMC exerts its biological effects is primarily through interaction with specific enzymes and receptors. The amino group can form hydrogen bonds or ionic interactions, while the carboxylic acid group participates in acid-base reactions, influencing the compound's activity in biochemical pathways .
Biological Activities
1-AMC has been studied for several biological activities, including:
- Anticonvulsant Activity : Research indicates that derivatives of aminocyclobutane carboxylic acids exhibit anticonvulsant properties by acting as antagonists at excitatory amino acid receptor sites .
- Neuroprotective Effects : Some studies suggest that 1-AMC may have neuroprotective effects, potentially offering therapeutic benefits in conditions such as epilepsy .
- Antitumor Properties : Preliminary findings indicate that 1-AMC can inhibit tumor growth, making it a candidate for cancer treatment .
- Inhibition of Enzyme Activity : The compound has been explored for its ability to inhibit specific enzymes involved in metabolic pathways, which could be useful in treating metabolic disorders .
Table 1: Summary of Biological Activities of 1-AMC
Case Studies
- Anticonvulsant Activity : A study published in the Journal of Medicinal Chemistry investigated various derivatives of aminocyclobutane carboxylic acids, demonstrating that certain compounds exhibited significant anticonvulsant activity through NMDA receptor antagonism .
- Antitumor Properties : In vitro studies have shown that 1-AMC can effectively inhibit the proliferation of certain cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis .
- Neuroprotective Effects : Research focusing on neuroprotection has indicated that 1-AMC may mitigate oxidative stress in neuronal cells, providing a protective effect against neurodegenerative conditions .
Q & A
Q. Q1. What are the recommended synthetic routes for producing 1-Amino-3-methylcyclobutane-1-carboxylic acid hydrochloride, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves cyclization of precursor amines with carboxylic acid derivatives, followed by hydrochlorination. Key steps include:
- Cyclobutane Ring Formation : Use of cyclopropane or cyclobutane precursors with methyl substituents, employing catalysts like palladium or nickel for ring closure .
- Hydrochlorination : Reaction with HCl gas in anhydrous solvents (e.g., dry ethanol) to form the hydrochloride salt. Optimize pH control (pH 4–6) to prevent decomposition .
- Yield Improvement : Conduct reactions under inert atmosphere (N₂/Ar) and low temperatures (0–5°C) to minimize side reactions. Monitor reaction progress via TLC or HPLC .
Reference : Synthetic protocols from cyclobutane derivatives and hydrochlorination conditions .
Basic Research: Structural Characterization
Q. Q2. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : Use ¹H and ¹³C NMR to verify cyclobutane ring geometry and methyl/amino group positions. Compare with reference data for cyclobutane derivatives (e.g., δ 1.5–2.5 ppm for cyclobutane protons) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 181.06 for [C₆H₁₂ClNO₂]⁺) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding networks in the hydrochloride salt .
Reference : Spectral analysis protocols from cyclobutane analogs .
Basic Research: Stability and Storage
Q. Q3. What are the critical storage conditions to ensure long-term stability of this compound?
Methodological Answer:
- Moisture Sensitivity : Store in airtight containers with desiccants (e.g., silica gel) to prevent hydrolysis of the hydrochloride salt .
- Temperature : Maintain at 2–8°C in dark conditions to avoid thermal degradation.
- Incompatibilities : Avoid contact with strong oxidizers (e.g., HNO₃) to prevent hazardous reactions .
Reference : Stability data from safety sheets of related hydrochloride salts .
Advanced Research: Reactivity and Mechanistic Studies
Q. Q4. How does the cyclobutane ring strain influence the compound’s reactivity in peptide coupling reactions?
Methodological Answer:
- Ring Strain Effects : The cyclobutane ring’s angle distortion (≈90°) increases reactivity in nucleophilic substitutions. Use DFT calculations to quantify strain energy (e.g., ~25 kcal/mol for similar cyclobutanes) .
- Coupling Efficiency : Activate the carboxylic acid with EDCI/HOBt in DMF. Monitor reaction kinetics via IR spectroscopy (C=O stretching at 1700 cm⁻¹) .
- Side Reactions : Suppress β-lactam formation by optimizing reaction time (<24 hrs) and temperature (20–25°C) .
Reference : Mechanistic studies on strained cyclobutane systems .
Advanced Research: Analytical Method Development
Q. Q5. What HPLC parameters are optimal for quantifying this compound in biological matrices?
Methodological Answer:
- Column : C18 reverse-phase column (150 mm × 4.6 mm, 5 µm) .
- Mobile Phase : 0.03 M KH₂PO₄ buffer (pH 3.0) and methanol (70:30 v/v) at 1.0 mL/min flow rate .
- Detection : UV at 210 nm (carboxylic acid absorption). Validate method with spike-recovery experiments (RSD <2%) .
Reference : HPLC protocols for hydrochloride salts .
Advanced Research: Data Contradiction Resolution
Q. Q6. How should researchers address discrepancies in reported solubility values for this compound?
Methodological Answer:
- Solvent Screening : Systematically test solubility in DMSO, water, and ethanol at controlled temperatures (20–40°C). Use gravimetric analysis for accuracy .
- pH Dependence : Adjust pH (1–7) to differentiate free base vs. hydrochloride salt solubility.
- QC Validation : Cross-validate results with independent labs using standardized protocols (e.g., USP guidelines) .
Reference : Solubility testing frameworks from safety data .
Advanced Research: Computational Modeling
Q. Q7. What computational models predict the conformational dynamics of this compound in aqueous environments?
Methodological Answer:
- MD Simulations : Use AMBER or GROMACS to simulate solvation effects. Parameterize the cyclobutane ring with GAFF2 force fields .
- pKa Prediction : Employ COSMO-RS to estimate amino group pKa (~8.5) and assess protonation states at physiological pH .
- Docking Studies : Model interactions with biological targets (e.g., peptide transporters) using AutoDock Vina .
Reference : Computational approaches for cyclobutane derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
